Product packaging for Lenercept(Cat. No.:CAS No. 156679-34-4)

Lenercept

Cat. No.: B1176069
CAS No.: 156679-34-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Soluble Receptor Constructs in Research

The concept of using soluble receptors as therapeutic agents to neutralize cytokines has its roots in the understanding of natural cytokine regulation. nih.govSoluble forms of cytokine receptors are naturally occurring molecules that can be generated through two primary mechanisms: proteolytic cleavage of the extracellular domain of a membrane-bound receptor or alternative splicing of the receptor's mRNA. nih.govresearchgate.netresearchgate.netThese soluble receptors can bind to their specific ligands, thereby preventing the ligand from interacting with its cell surface receptor and initiating a signaling cascade. nih.gov

The therapeutic potential of these naturally occurring antagonists led researchers to engineer recombinant soluble receptor constructs. A key innovation in this field was the development of fusion proteins, where the extracellular ligand-binding domain of a receptor is fused to the Fc portion of an immunoglobulin G (IgG) molecule. jmb.or.krpatsnap.comdimsumdaily.hkThis design offers several advantages, including a significantly prolonged half-life in circulation and increased stability. patsnap.comdimsumdaily.hkThe dimeric nature of the Fc fragment also allows for the creation of dimeric receptor constructs, which often exhibit a higher binding affinity for their target cytokine compared to monomeric forms. patsnap.comhopkinsarthritis.orgThis evolution from naturally occurring soluble receptors to engineered fusion proteins has been a critical step in the development of potent and clinically viable biologic therapeutics. jmb.or.krnih.gov

Historical and Scientific Rationale for Lenercept's Development

The development of this compound was driven by the growing body of evidence implicating Tumor Necrosis Factor-alpha (TNF-α) as a central mediator of inflammation in a variety of autoimmune diseases. nih.govmdpi.comTNF-α, a potent pro-inflammatory cytokine, was found to be present at elevated levels in the inflamed tissues of patients with conditions like rheumatoid arthritis. hopkinsarthritis.orgmdpi.comThis observation led to the hypothesis that inhibiting the activity of TNF-α could be a viable therapeutic strategy. nih.gov

This compound, a recombinant human TNF receptor (p55)-IgG1 fusion protein, was specifically designed to neutralize TNF-α. nih.govnih.govThe construct consists of the extracellular domain of the human p55 TNF receptor fused to the Fc portion of human IgG1. hopkinsarthritis.orgnih.govThis design was intended to create a high-affinity, soluble "decoy" receptor that could bind to and neutralize circulating TNF-α, thereby preventing it from activating its natural cell surface receptors and triggering downstream inflammatory pathways. patsnap.compatsnap.comThe rationale was that by sequestering excess TNF-α, this compound could dampen the inflammatory response and alleviate disease symptoms. patsnap.com

This compound's Position within Immunopharmacology Research on TNF-α Modulation

This compound was one of the early biologic agents developed to target TNF-α, placing it at the forefront of a new era in immunopharmacology. hopkinsarthritis.orgqmul.ac.ukThe development of TNF-α inhibitors, including monoclonal antibodies and soluble receptor fusion proteins like this compound, represented a paradigm shift from broad-acting immunosuppressants to more targeted therapies. nih.govnih.gov

Research with this compound and other TNF-α inhibitors has been instrumental in elucidating the complex role of this cytokine in various diseases. While the initial focus was on its pro-inflammatory effects, studies with these agents have revealed a more nuanced picture of TNF-α's biological functions. qmul.ac.ukFor instance, the outcomes of clinical trials with this compound in conditions like multiple sclerosis and sepsis have provided valuable insights into the multifaceted and sometimes paradoxical roles of TNF-α in different disease contexts. nih.govnih.govbohrium.comnih.govThese findings have contributed significantly to the broader understanding of cytokine networks and have helped to refine the development of subsequent generations of biologic therapies. nih.govnih.gov

Overview of Research Methodologies Applied to Biologic Agents in Preclinical Studies

The preclinical evaluation of biologic agents like this compound involves a comprehensive array of in vitro and in vivo studies to characterize their activity, potency, and potential for immunogenicity. wiley.com

In vitro studies are crucial for determining the binding affinity and neutralizing capacity of the biologic agent. Techniques such as enzyme-linked immunosorbent assays (ELISAs) and surface plasmon resonance are used to quantify the binding kinetics of the fusion protein to its target cytokine. wiley.comCell-based assays are also employed to assess the functional consequences of this binding, for example, by measuring the inhibition of TNF-α-induced cellular responses.

In vivo studies in animal models of disease are essential for evaluating the therapeutic efficacy and pharmacokinetic profile of the biologic agent. nih.govFor TNF-α inhibitors, animal models of arthritis and other inflammatory conditions are commonly used to assess the agent's ability to reduce inflammation and disease severity. hopkinsarthritis.orgnih.govmdpi.comThese studies also provide critical information on the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Immunogenicity testing is a critical component of preclinical development for all biologic therapeutics. wiley.comBecause these agents are proteins, they have the potential to elicit an immune response in the recipient, leading to the formation of anti-drug antibodies. neurology.orgThese antibodies can neutralize the therapeutic effect of the drug or lead to adverse reactions. Preclinical studies use a variety of methods, including in silico prediction, in vitro assays with human immune cells, and in vivo animal studies, to assess the immunogenic potential of a biologic agent. wiley.com

Research Findings from this compound Studies

This compound has been investigated in several clinical trials for various inflammatory conditions. The outcomes of these studies, while not always leading to regulatory approval for the studied indication, have provided significant insights into the role of TNF-α in disease pathogenesis.

This compound in Multiple Sclerosis

A notable phase II clinical trial investigated the efficacy of this compound in patients with relapsing-remitting multiple sclerosis. nih.govbohrium.comThe rationale for this study was based on preclinical data suggesting a detrimental role for TNF-α in the animal model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE). nih.govbohrium.comHowever, the clinical trial results were unexpected.

The study found that this compound treatment was associated with an increase in the number and severity of exacerbations compared to placebo. nih.govbohrium.comneurology.orgThere were no significant beneficial effects observed on MRI measures of disease activity. nih.govbohrium.comA substantial number of patients treated with this compound developed anti-Lenercept antibodies. nih.govneurology.orgThese findings highlighted the complex and potentially context-dependent role of TNF-α in the immunopathology of multiple sclerosis and served as a cautionary tale in translating findings from animal models directly to human disease. nih.gov

This compound in Multiple Sclerosis: Key Findings

Outcome MeasureResultReference
Number of ExacerbationsSignificantly increased in this compound-treated patients< nih.govbohrium.comneurology.org/td>
Time to First ExacerbationOccurred earlier in this compound-treated patients< nih.govbohrium.comneurology.org/td>
MRI LesionsNo significant difference between this compound and placebo groups< nih.govbohrium.com/td>
Anti-Lenercept AntibodiesPresent in a substantial number of treated patients< nih.govneurology.org/td>

This compound in Sepsis and Septic Shock

This compound was also evaluated in a large, multicenter, phase III clinical trial for the treatment of severe sepsis and early septic shock. nih.govThe rationale for this trial was based on the well-established role of TNF-α as a key mediator of the systemic inflammatory response in sepsis. nih.gov

The study, which enrolled over 1,300 patients, did not demonstrate a significant difference in 28-day all-cause mortality between the this compound and placebo groups. nih.govThere was also no significant effect of this compound on the incidence or resolution of organ dysfunction. nih.govWhile the trial did not meet its primary endpoint, it contributed to a growing body of evidence suggesting that targeting a single cytokine in the complex and heterogeneous syndrome of sepsis may be an insufficient therapeutic strategy. nih.gov

This compound in Severe Sepsis and Septic Shock: Key Findings

Outcome MeasureResultReference
28-Day All-Cause MortalityNo significant difference between this compound and placebo< nih.gov/td>
Organ DysfunctionNo significant effect on incidence or resolution< nih.gov/td>

Properties

CAS No.

156679-34-4

Molecular Formula

C22H21ClN2O2

Synonyms

Lenercept

Origin of Product

United States

Molecular Architecture and Target Engagement of Lenercept

Computational Modeling of Lenercept-TNF-α Interactions

Computational modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools in understanding the intricate interactions between biological molecules and potential therapeutic agents. While extensive computational studies specifically detailing this compound's interaction with TNF-α are not widely available in the public domain, the principles and methodologies applied to other TNF-α inhibitors provide a framework for how such analyses would elucidate this compound's inhibitory mechanism. These in silico approaches are generally employed to predict binding modes, assess binding affinities, and evaluate the stability of protein-ligand complexes.

Molecular Docking and Dynamics Simulations for Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand (such as this compound's TNFR1 component) when bound to a protein target (TNF-α) to form a stable complex researchgate.netbiointerfaceresearch.com. This technique aims to determine how and where a ligand binds to a macromolecule, providing insights into the key amino acid residues involved in the interaction and estimating the binding affinity through scoring functions researchgate.netbiointerfaceresearch.comnih.gov. For TNF-α inhibitors, docking studies typically focus on the active sites or interface regions of the TNF-α homotrimer, where binding would disrupt its interaction with cellular receptors biointerfaceresearch.combiorxiv.org.

Molecular dynamics simulations extend the insights gained from docking by providing a dynamic view of the protein-ligand complex over time researchgate.netplos.orgbiointerfaceresearch.combiorxiv.orgplos.org. These simulations involve calculating the movements of atoms and molecules within a defined system, allowing researchers to observe conformational changes, assess the stability of the binding, and identify critical interactions that persist during the simulation period plos.orgresearchgate.netplos.orgbiointerfaceresearch.combiorxiv.orgplos.orgpreprints.orgfrontiersin.org. Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): Measures the deviation of atomic positions over time from a reference structure, indicating the stability and convergence of the simulation plos.orgbiorxiv.orgpreprints.orgfrontiersin.org.

Root Mean Square Fluctuation (RMSF): Quantifies the flexibility of individual amino acid residues in the protein, highlighting regions that are more dynamic or rigid upon ligand binding plos.orgbiorxiv.org.

Radius of Gyration (Rg): Reflects the compactness of the protein-ligand complex biorxiv.orgpreprints.org.

Hydrogen Bond Analysis: Identifies and quantifies the formation and persistence of hydrogen bonds between the ligand and the protein, which are crucial for stable binding plos.orgbiointerfaceresearch.compreprints.org.

Binding Free Energy Analysis (e.g., MM/PBSA or MM/GBSA): Provides a more accurate estimation of the binding affinity by considering various energetic components, including van der Waals, electrostatic, and solvation energies biorxiv.orgpreprints.org.

In Silico Prediction of Binding Affinities and Specificity

In silico prediction of binding affinities aims to quantitatively estimate the strength of the interaction between this compound and TNF-α. This is typically achieved through scoring functions in molecular docking and more sophisticated free energy calculation methods in molecular dynamics simulations (e.g., MM/PBSA or MM/GBSA) biorxiv.orgpreprints.org. A lower binding energy (e.g., in kcal/mol) generally indicates a stronger and more stable interaction nih.govbiorxiv.org.

Specificity, in the context of this compound, refers to its preferential binding to TNF-α over other molecules or its interaction with specific TNF receptors (TNFR1 vs. TNFR2). This compound is derived from TNFR1 (p55), suggesting its inherent specificity for the TNF-α binding site relevant to TNFR1 interactions plos.orgresearchgate.net. Computational methods can help elucidate the molecular basis for this specificity by comparing this compound's interactions with TNF-α to its potential interactions with other related proteins or different forms of TNF (e.g., lymphotoxin-alpha, LT-α, which also binds TNFR1 and TNFR2).

Although specific numerical data for this compound's predicted binding affinities (e.g., K_d values from in silico studies) and detailed specificity profiles from computational models were not found, the application of these methods to other TNF-α inhibitors has yielded valuable data. For example, studies on other TNF-α inhibitors have reported binding energies ranging from approximately -7 to -10 kcal/mol, and have identified specific hydrogen bonds and hydrophobic interactions crucial for stable complex formation nih.govbiorxiv.org. These types of in silico predictions are fundamental in the early stages of drug discovery and development, guiding experimental validation and optimization efforts.

Elucidation of Lenercept S Molecular and Cellular Mechanisms of Action

Neutralization of Soluble and Transmembrane TNF-α Bioactivity

The primary mechanism of Lenercept involves the direct binding and sequestration of TNF-α, thereby preventing its interaction with native cell surface receptors and inhibiting its pro-inflammatory activities. medchemexpress.comnih.gov

This compound functions as a competitive inhibitor of TNF-α. nih.gov By presenting a high-affinity binding site for TNF-α in the extracellular space, this compound effectively sequesters both soluble and transmembrane forms of the cytokine. medchemexpress.comnih.gov This action prevents TNF-α from binding to its endogenous cell-surface receptors, TNFR1 (p55) and TNFR2 (p75), which are responsible for initiating cellular responses. nih.govyoutube.com The dimeric structure of the fusion protein grants it a significantly higher affinity for TNF-α compared to monomeric soluble receptors, enhancing its neutralizing capacity. hopkinsarthritis.org In vitro studies have demonstrated this compound's ability to block the cytolytic actions of TNF-α. medchemexpress.com

MoleculeBinding TargetEffect of Interaction
This compoundTumor Necrosis Factor-alpha (TNF-α)Neutralization, Prevention of Receptor Binding
This compoundTumor Necrosis Factor-beta (TNF-β / Lymphotoxin-α)Neutralization, Prevention of Receptor Binding

The biological activity of TNF-α is contingent upon its assembly into a stable homotrimeric structure. tum.deresearchgate.net This trimeric conformation is essential for binding to and cross-linking cell-surface TNF receptors, a critical step for initiating intracellular signal transduction. hopkinsarthritis.orgtum.de this compound exerts its inhibitory effect by binding to the active trimeric form of TNF-α. drugbank.com This sequestration of the TNF-α trimer physically obstructs its ability to engage with and activate the TNFR1 and TNFR2 receptors on the cell surface. nih.gov By preventing this initial ligand-receptor interaction, this compound effectively halts the downstream signaling cascades that depend on receptor activation, thereby neutralizing the biological effects of TNF-α. neurology.org

Modulation of Intracellular Signaling Pathways

By preventing TNF-α from binding to its receptors, this compound indirectly but powerfully modulates the key intracellular signaling pathways that mediate inflammation, cell survival, and programmed cell death. frontiersin.org

The binding of TNF-α to TNFR1 is a well-established trigger for the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway. frontiersin.org This activation involves the recruitment of adaptor proteins such as TNFR1-associated death domain (TRADD), which in turn recruits Receptor-Interacting Protein Kinase 1 (RIPK1) and TNF receptor-associated factor 2 (TRAF2). frontiersin.org This complex formation leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of κB (IκBα), targeting it for degradation. frontiersin.org The degradation of IκBα releases NF-κB dimers, allowing them to translocate to the nucleus and initiate the transcription of numerous pro-inflammatory genes. frontiersin.orgmdpi.com

This compound's mechanism of sequestering TNF-α prevents the initial receptor engagement, thereby blocking the formation of the TNFR1 signaling complex. frontiersin.org This upstream inhibition effectively suppresses the activation of the entire NF-κB cascade. This class effect is supported by studies on similar TNF inhibitors, such as Etanercept, which have been shown to significantly suppress the nuclear translocation of NF-κB and down-regulate the TNFRII/TRAF2/NF-κB signaling pathway. nih.govnih.gov

In addition to NF-κB, TNF-α is a potent activator of several Mitogen-Activated Protein Kinase (MAPK) cascades, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. youtube.com These pathways are activated in response to cellular stress and inflammatory cytokines and play a critical role in regulating inflammation and apoptosis. youtube.commdpi.com The activation of JNK and p38 by TNF-α contributes significantly to its pro-inflammatory effects. By neutralizing extracellular TNF-α, this compound prevents the cytokine from activating its receptors, thereby inhibiting the subsequent phosphorylation and activation of the JNK and p38 MAPK signaling cascades. nih.govyoutube.com

Signaling PathwayKey MediatorsEffect of this compound
NF-κB PathwayTRADD, TRAF2, RIPK1, IKK, IκBα, NF-κBSuppression/Inhibition
MAPK/JNK PathwayJNK, p38Inhibition
Apoptosis PathwayFADD, Caspase-8Inhibition
Necroptosis PathwayRIPK1, RIPK3, MLKLInhibition

TNF-α signaling through TNFR1 can lead to two distinct forms of programmed cell death: apoptosis and necroptosis. researchgate.net Upon TNF-α binding, the formation of a signaling complex involving TRADD and Fas-associated death domain (FADD) can lead to the activation of caspase-8, an initiator caspase that triggers the apoptotic cascade. researchgate.netmdpi.com

Alternatively, under conditions where caspase-8 is inhibited, the same receptor-ligand interaction can trigger a switch to a caspase-independent form of programmed necrosis known as necroptosis. researchgate.netnih.gov This pathway is mediated by the kinase activities of RIPK1 and RIPK3, leading to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL), the ultimate executioner of necroptosis. researchgate.netbohrium.com this compound's fundamental mechanism of action—neutralizing TNF-α before it can engage with TNFR1—provides a powerful upstream blockade of these cell death pathways. nih.gov By preventing the initial receptor activation, this compound inhibits the formation of the death-inducing signaling complex, thereby averting the downstream activation of both caspase-8-mediated apoptosis and RIPK1/RIPK3-mediated necroptosis. researchgate.netfrontiersin.org

Impact on Cytokine and Chemokine Networks

This compound's primary mechanism of action, the neutralization of TNF-α, leads to profound changes in the complex interplay of signaling molecules that drive inflammation. This includes a significant reduction in the secretion of pro-inflammatory cytokines and a disruption of the chemokine gradients that guide immune cell migration.

The binding of TNF-α to its receptors on immune cells triggers a signaling cascade that results in the production and release of a host of other pro-inflammatory cytokines. This compound, by sequestering TNF-α, effectively short-circuits this inflammatory amplification loop. In vitro studies and clinical observations have consistently demonstrated that this compound treatment leads to a significant reduction in the levels of key pro-inflammatory cytokines.

Long-term treatment with this compound in patients with rheumatoid arthritis has been shown to significantly reduce the number of peripheral blood mononuclear cells (PBMCs) secreting pro-inflammatory cytokines. nih.gov Initially elevated numbers of TNF-α and Interleukin-1 beta (IL-1β) secreting PBMCs were reduced to levels comparable to healthy controls. nih.gov Furthermore, the secretion of Interleukin-6 (IL-6) and Interferon-gamma (IFN-γ) was also substantially decreased. nih.gov In a study on LPS-induced HaCaT cells, treatment with 40 μg/ml of this compound markedly attenuated the increased production of IL-8, IL-6, and TNF-α.

Notably, the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10) by PBMCs is generally not affected by this compound treatment, suggesting a specific targeting of pro-inflammatory pathways. nih.gov

CytokineCell TypeEffect of this compoundQuantitative Finding
TNF-αPeripheral Blood Mononuclear Cells (PBMCs)Reduced SecretionNumber of secreting cells reduced to healthy control levels. nih.gov
IL-1βPeripheral Blood Mononuclear Cells (PBMCs)Reduced SecretionNumber of secreting cells reduced to healthy control levels. nih.gov
IL-6Peripheral Blood Mononuclear Cells (PBMCs)Reduced SecretionNumber of secreting cells reduced below healthy control levels. nih.gov
IFN-γPeripheral Blood Mononuclear Cells (PBMCs)Reduced SecretionNumber of secreting cells reduced below healthy control levels. nih.gov
IL-8LPS-induced HaCaT cellsReduced SecretionMarkedly attenuated at a concentration of 40 μg/ml.

Chemokines are a class of cytokines that create chemical gradients to direct the migration of immune cells to sites of inflammation. TNF-α is a potent inducer of chemokine production by various cell types, including endothelial cells and immune cells. By neutralizing TNF-α, this compound disrupts the formation and maintenance of these chemokine gradients, thereby impairing the recruitment of inflammatory cells.

TNF-α stimulates the production of chemokines such as C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and CXC motif chemokine ligand 10 (CXCL10), also known as interferon-inducible protein 10 (IP-10). nih.gov These chemokines are crucial for attracting monocytes, T cells, and other leukocytes. In vitro studies using transwell migration assays have demonstrated that the presence of a chemokine gradient is essential for directed cell movement. kit.educhemotactics.com this compound's ability to reduce the production of these chemokines at the source inherently flattens the concentration gradient, making it a less effective directional cue for migrating cells. nih.gov This leads to a reduction in the infiltration of inflammatory cells into tissues. For example, TNF-α is known to induce the expression of C-C motif chemokine ligand 20 (CCL20) in human cardiac fibroblasts in a time- and concentration-dependent manner. nih.gov By inhibiting TNF-α signaling, this compound can be expected to reduce CCL20 production, thereby altering the chemotactic environment.

Cellular Immunomodulatory Effects In Vitro

The impact of this compound on lymphocyte function appears to be multifaceted. While some in vitro studies have shown no direct effect of this compound on the proliferative response of CD4+ and CD8+ T cells when stimulated with mitogens, other evidence suggests an influence on T-cell activation. nih.gov The expression of activation markers such as CD25 and CD69 on lymphocytes is a key indicator of their activation state. nih.gov this compound may indirectly reduce T-cell activation and proliferation by inhibiting the maturation and antigen-presenting capacity of dendritic cells. In vivo studies in mouse models of collagen-induced arthritis have shown that this compound treatment can significantly decrease the absolute number of T and B lymphocytes in draining lymph nodes. nih.gov However, some in vitro experiments have indicated that this compound does not significantly affect the proliferation of regulatory T cells (Tregs). frontiersin.org

Macrophages and monocytes are key players in the inflammatory response, acting as both sources and targets of TNF-α. This compound significantly modulates the function of these cells, shifting them from a pro-inflammatory to a more anti-inflammatory or resolved state. In vitro studies have shown that this compound induces apoptosis in synovial fluid and peripheral blood-derived monocytes/macrophages from rheumatoid arthritis patients, but not in lymphocytes. nih.gov

Furthermore, this compound can influence macrophage polarization. In vitro, anti-TNF agents have been shown to decrease the expression of M1 macrophage markers (pro-inflammatory) such as CD40 and CD80, while favoring the expression of M2 macrophage markers (anti-inflammatory/pro-resolving) like CD16, CD163, and MerTK. frontiersin.org This shift in phenotype is associated with a change in function, including an increase in phagocytic activity. frontiersin.org

Macrophage MarkerPhenotype AssociationEffect of this compound/Anti-TNF Agents
CD40M1 (Pro-inflammatory)Decreased Expression frontiersin.org
CD80M1 (Pro-inflammatory)Decreased Expression frontiersin.org
CD16M2 (Anti-inflammatory)Increased Expression frontiersin.org
CD163M2 (Anti-inflammatory)Increased Expression frontiersin.org
MerTKM2 (Pan-M2 marker)Increased Expression frontiersin.org
CD206M2 (Anti-inflammatory)No significant effect observed in some studies frontiersin.orgnih.gov

Endothelial cells play a critical role in inflammation by controlling the passage of leukocytes from the bloodstream into the tissues. TNF-α is a potent activator of endothelial cells, leading to the upregulation of adhesion molecules that facilitate leukocyte binding and transmigration. This compound, by neutralizing TNF-α, effectively reduces endothelial cell activation.

Treatment with this compound has been shown to significantly decrease the serum levels of soluble adhesion molecules, which are shed from activated endothelial cells. These include soluble Intercellular Adhesion Molecule-1 (sICAM-1), soluble Vascular Cell Adhesion Molecule-1 (sVCAM-1), and soluble E-selectin (sE-selectin). nih.gov A study in rheumatoid arthritis patients demonstrated a significant decrease in these molecules after just 3 months of this compound therapy, with further reductions observed with prolonged treatment. nih.gov This downregulation of adhesion molecule expression on the endothelial surface hinders the initial steps of leukocyte recruitment, thereby reducing inflammatory cell infiltration into tissues.

Adhesion MoleculeFunctionEffect of this compoundQuantitative Finding (in RA patients after 3 months)
sICAM-1Leukocyte adhesion and signalingDecreased Serum LevelsSignificant decrease (p&lt;0.001) nih.gov
sVCAM-1Leukocyte adhesion and rollingDecreased Serum LevelsSignificant decrease (p&lt;0.01) nih.gov
sE-selectinLeukocyte tethering and rollingDecreased Serum LevelsSignificant decrease (p&lt;0.01) nih.gov

Investigational Applications of Lenercept in Preclinical Disease Models

Lenercept is a tumor necrosis factor (TNF) receptor fusion protein, specifically characterized as a dimeric TNFR1 receptor extracellular domain fused to a human IgG1 heavy chain fragment nih.govscialert.netresearchgate.net. TNF is a central regulator of immunity, involved in inflammation and linked to neurodegenerative disorders such as multiple sclerosis (MS) frontiersin.orgnih.govoup.com.

Preclinical studies in animal models of MS, such as experimental autoimmune encephalomyelitis (EAE), demonstrated that general TNF blockade could prevent or ameliorate the pathology nih.govoup.com. This compelling evidence from animal models led to the subsequent evaluation of this compound in MS patients nih.govnih.govoup.com. However, clinical evaluation of this compound in MS patients yielded discouraging results, leading to increased disease exacerbations and more severe neurological deficits nih.govfrontiersin.orgnih.govoup.comresearchgate.netnih.govbiospective.comaai.orgneurology.orgnih.govaai.orgrnklinik.dk. This outcome suggested that non-selective blockade of TNF-alpha, as achieved by this compound, could be detrimental, potentially due to TNF-alpha's pleiotropic biological functions via its two distinct receptors, TNFR1 and TNFR2 frontiersin.orgmdpi.com. TNFR1 signaling is generally associated with pro-apoptotic and inflammatory responses, whereas TNFR2 contributes to immune regulation and tissue regeneration, including remyelination nih.govfrontiersin.orgmdpi.com.

Microglial Activation and Neuroinflammation Models

Microglia, the central nervous system's (CNS) resident immune cells, are a primary source of TNF-α during neuroinflammation biospective.com. In neurodegenerative diseases, reactive microglia contribute to increased production of pro-inflammatory cytokines, sustaining a chronic inflammatory environment biospective.com. This compound, as a non-selective TNF inhibitor, would broadly impact TNF signaling pathways that influence microglial activity researchgate.netnih.govoup.com.

Ischemic Stroke Models and Secondary Injury Attenuation

Elevated TNF-α levels are observed in various degenerative diseases, including ischemic stroke nih.govmdpi.com. Following ischemic events, damage-associated molecular patterns (DAMPs) are released by neurons, leading to the activation of glial cells, including microglia and astrocytes, and the subsequent release of chemokines nih.gov. This inflammatory cascade contributes significantly to secondary injury scienceopen.com.

While this compound was evaluated in severe sepsis and early septic shock, where it showed no significant effect on mortality researchgate.netnih.gov, direct preclinical studies specifically detailing this compound's efficacy in ischemic stroke models for secondary injury attenuation are not explicitly detailed in the provided search results. However, the general principle is that excess TNF contributes to chronic neurological impairment after stroke researchgate.net. Preclinical studies with other TNF inhibitors have shown potential in reducing brain injury and inflammatory responses in murine models of ischemic stroke, with a monoclonal neutralizing anti-murine TNF-α antibody significantly reducing infarct volume scienceopen.com. This context suggests that this compound, as a TNF inhibitor, would theoretically aim to attenuate such inflammatory processes, although its non-selective nature might introduce complexities, similar to its outcomes in MS.

Preclinical Pharmacodynamic Endpoints and Biomarkers

Biomarkers serve as valuable tools for monitoring the efficacy of therapeutic agents in preclinical research raybiotech.com. Preclinical studies often incorporate multimodal endpoints, including histopathological analysis and functional assessments, to provide comprehensive insights into disease outcomes f1000research.com.

Measurement of Inflammatory Mediators in Animal Tissues

In preclinical disease models, the assessment of inflammatory mediators in animal tissues is a critical pharmacodynamic endpoint. For instance, in experimental autoimmune encephalomyelitis (EAE) models, the therapeutic effect of TNF inhibitors can be evaluated by measuring the expression of pro-inflammatory cytokines and chemokines nih.gov. Specific inflammatory mediators whose expression can be assessed include IFNγ, TNF, IL1β, IL6, and CCL2, which have been shown to be reduced by TNF inhibitors in EAE models nih.gov. Elevated TNF-α levels are observed in the brain and cerebrospinal fluid (CSF) in Parkinson's disease models, and in brain tissue, plasma, and serum in Alzheimer's disease models mdpi.com. Common techniques for quantifying these mediators in animal tissues include ELISA analysis and real-time PCR analysis aai.org.

Histopathological Assessment in Preclinical Studies

Histopathological assessment is a standard practice in preclinical studies to evaluate tissue-level changes and disease progression f1000research.comnih.gov. In neuroinflammatory and neurodegenerative disease models, such as EAE (a model for MS), histopathological analysis of spinal cord sections is performed to assess key pathological features like demyelination and neuronal loss nih.govaai.org. For example, selective inhibition of TNFR1 has been shown to result in decreased demyelination and neuronal loss in the EAE model researchgate.net. In the cuprizone (B1210641) model, which induces de- and remyelination, TNFR2, but not TNFR1, was identified as critical for oligodendrocyte regeneration frontiersin.org. This highlights the importance of specific receptor pathways in tissue repair.

Imaging Modalities for Monitoring Disease Progression in Animal Models

Imaging modalities play a crucial role in monitoring disease progression and therapeutic responses in animal models. Magnetic Resonance Imaging (MRI), for example, has been extensively applied to study various aspects of pathogenesis and histopathology in animal models of multiple sclerosis (MS) nih.gov. MRI is considered a key tool for providing primary therapeutic outcome measures in early-phase clinical trials and supportive outcome measures in later-phase trials nih.gov. Its utility stems from its sensitivity to longitudinal changes, including overt lesions and diffuse occult disease in normal-appearing brain tissue nih.gov. In MS models, MRI can monitor the appearance of new T2-hyperintense lesions and quantify their area to assess treatment effects neurology.org. Beyond MS, preclinical studies employ imaging modalities such as PET/CT scans to monitor disease progression, for example, in tumor models, to evaluate treatment response mdpi.com. This principle extends to neurodegenerative models where imaging can provide non-invasive, longitudinal insights into pathological changes. The risk of progression to clinically definite MS (CDMS) has been correlated with MRI findings, such as the number of lesions nih.gov.

Methodological Approaches in Lenercept Research

Biochemical and Biophysical Characterization Techniques

Biochemical and biophysical methods are crucial for understanding the structural integrity, conformational stability, and interaction kinetics of Lenercept. These techniques provide insights into how this compound behaves in solution and how it binds to its target, TNF-α. Extensive physicochemical characterization of this compound has been performed. oup.com

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Binding Studies

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are label-free techniques used to analyze the binding kinetics and affinity between molecules in real-time. These methods can be applied to study the interaction between this compound and TNF-α, providing data on association rates (on-rate), dissociation rates (off-rate), and equilibrium dissociation constants (KD). While the search results mention SPR assays being used for molecular interaction studies and characterizing the kinetics of antibodies binding to TNF-α, specific data for this compound using SPR or BLI were not detailed in the provided snippets. pnas.orgplos.org However, these techniques are standard for characterizing the binding of biologics like this compound to their targets.

Circular Dichroism and Fluorescence Spectroscopy for Conformational Analysis

Circular Dichroism (CD) and Fluorescence Spectroscopy are spectroscopic techniques used to study the conformation and stability of proteins. CD spectroscopy can provide information about the secondary structure content of a protein, such as alpha-helices and beta-sheets. researchgate.netdntb.gov.uagoogle.com Fluorescence spectroscopy, particularly using intrinsic tryptophan fluorescence, can probe changes in the protein's tertiary structure and assess its thermal stability by determining melting temperatures. plos.orgnih.gov These methods are used to assess the conformational stability of therapeutic proteins under various conditions. nih.gov While the search results mention CD studies on other molecules and the general application of CD and fluorescence for protein conformational analysis and stability, specific data derived from CD or fluorescence spectroscopy applied directly to this compound's conformational analysis were not explicitly provided. researchgate.netplos.orgdntb.gov.uagoogle.comnih.govethz.ch However, the principle of using these techniques for characterizing glycoprotein (B1211001) pharmaceuticals like this compound is established. oup.comnih.gov

X-ray Crystallography and Cryo-Electron Microscopy of this compound-TNF-α Complexes

X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are high-resolution structural techniques used to determine the three-dimensional structures of proteins and protein complexes. X-ray crystallography has been used to study the structure of TNF-α, including its complexes with inhibitors. rcsb.orgresearchgate.netrcsb.orgfrontiersin.org These studies can reveal the binding interfaces and mechanisms of interaction at the atomic level. While the search results discuss the use of X-ray crystallography for TNF-α complexes with small molecule inhibitors and antibodies like Adalimumab, and mention the potential for highly resolved structures by X-ray crystallography or NMR for TNF-α complexes with binding partners, specific crystal or Cryo-EM structures of this compound bound to TNF-α were not found in the provided snippets. plos.orgrcsb.orgresearchgate.netrcsb.orgfrontiersin.org Such structural information would be invaluable for understanding how this compound neutralizes TNF-α.

Cell-Based Assays for Biological Activity

Cell-based assays are essential for evaluating the biological potency and functional activity of this compound by measuring its ability to neutralize TNF-α in a cellular context.

TNF-α-Induced Cytotoxicity Assays (e.g., L929 cell assay)

TNF-α can induce cytotoxicity in certain cell lines, such as murine L929 fibroblasts, particularly in the presence of a metabolic inhibitor like Actinomycin D. medchemexpress.compnas.orgmdpi.comacrobiosystems.comdntb.gov.uanih.gov The L929 cell assay is a standard method to measure the biological activity of TNF-α and the neutralizing capacity of anti-TNF agents like this compound. medchemexpress.compnas.orgmdpi.comacrobiosystems.comnih.gov In this assay, cells are treated with TNF-α with or without the presence of this compound. The reduction in TNF-α-induced cell death in the presence of this compound indicates its neutralizing activity. This compound has been shown to block the cytolytic actions of TNF-α in Actinomycin D-treated murine L-M cells (a type of L929 cell) with a reported IC50 of 0.5 μg/mL. medchemexpress.com Assays using L929 cells have been successfully used to characterize the in vitro efficacy of TNF-α biologics. mdpi.com

Example Data from TNF-α-Induced Cytotoxicity Assay:

CompoundCell LineMetabolic InhibitorTNF-α ConcentrationIC₅₀ (Neutralization)Reference
This compoundMurine L-M cellsActinomycin DNot specified0.5 μg/mL medchemexpress.com
Sennoside BL929 cellsActinomycin D10 ng/mLNot specified mdpi.com
SPD304L929 cellsActinomycin D10 ng/mLNot specified mdpi.com
AdalimumabWEHI-13VAR cellsActinomycin D1 ng/mL26.8 ng/mL acrobiosystems.com

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the maximum TNF-α-induced cytotoxicity. IC₅₀ for Sennoside B and SPD304 were not explicitly given as numerical values in the snippet, but their inhibitory effects were discussed.

Reporter Gene Assays for NF-κB Pathway Inhibition

TNF-α binding to its receptors can activate intracellular signaling pathways, including the NF-κB pathway, which leads to the expression of pro-inflammatory genes. Reporter gene assays can be used to measure the inhibition of this pathway by this compound. In these assays, cells are transfected with a reporter construct where the expression of a reporter gene (e.g., luciferase) is driven by an NF-κB-responsive promoter. nih.gov When TNF-α is added, the NF-κB pathway is activated, leading to reporter gene expression and a measurable signal (e.g., luminescence). nih.gov this compound, by neutralizing TNF-α, would inhibit this activation and reduce the reporter signal. This type of assay provides a functional measure of this compound's ability to block TNF-α signaling. nih.gov The search results mention reporter gene assays for quantitation of luciferase expression in mammalian cells containing genes for firefly luciferase, and their use in measuring TNF-mediated effects on TNF receptor-positive cells via the NF-κB pathway. nih.gov Inhibition of NF-κB activation is a key mechanism targeted by anti-inflammatory agents. guidetopharmacology.orgresearchgate.net

In Vivo Preclinical Experimental Design and Analysis

In vivo preclinical studies are crucial for evaluating the potential efficacy and pharmacokinetics of therapeutic compounds like this compound in living organisms before human trials. These studies involve designing experiments using animal models that mimic aspects of human diseases. nih.gov

Preclinical studies with this compound were conducted in various animal models, including rats, rabbits, dogs, and cynomolgus monkeys, to assess its pharmacokinetics. nih.gov Studies in rodent models, such as mice and rats, were also used to investigate the efficacy of this compound in conditions like sepsis and experimental autoimmune encephalomyelitis (EAE). medchemexpress.comwikipedia.orgclinexprheumatol.orgnih.gov

Key aspects of the experimental design in these studies included determining appropriate animal species and strains, selecting relevant disease models, defining dosage and administration routes, and establishing study endpoints. medchemexpress.commedchemexpress.comnih.gov For example, in a study investigating this compound in a rat model of Sephadex-induced lung injury, male Sprague-Dawley rats were used, and this compound was administered via intraperitoneal injection at specific doses and time points relative to the induction of lung injury. medchemexpress.com In studies using mouse models of endotoxin-induced lethality, this compound was administered intravenously at varying doses and times relative to endotoxin (B1171834) challenge. medchemexpress.com

Ethical considerations are paramount in all animal research, particularly when working with biologics like this compound. These considerations are guided by principles aimed at minimizing animal suffering and ensuring the responsible use of animals in scientific investigations. forskningsetikk.nonih.govnumberanalytics.comnih.gov

Core ethical principles in animal research include the 3Rs: Replacement, Reduction, and Refinement. numberanalytics.com Replacement involves using alternative methods to animal research whenever possible. numberanalytics.comnih.gov Reduction focuses on minimizing the number of animals used in experiments while still achieving statistically valid results. numberanalytics.comnih.gov Refinement aims to minimize pain, suffering, and distress experienced by the animals through improved housing, handling, and experimental procedures, including appropriate anesthesia and analgesia. nih.govnumberanalytics.comnih.gov

Researchers are responsible for clearly justifying the scientific purpose of their studies and ensuring there is a reasonable expectation that the research will advance scientific knowledge or improve human or animal health and welfare. nih.gov The chosen animal species should be the most appropriate for the research question. nih.gov Ethical review committees, such as Institutional Animal Care and Use Committees (IACUCs), play a crucial role in overseeing animal research protocols to ensure compliance with ethical guidelines and regulations. unc.edu While the provided information does not detail specific ethical challenges unique to this compound, the general principles of animal research ethics are fully applicable to studies involving this biologic compound.

Experimental readouts in preclinical studies involving this compound varied depending on the disease model and the research question. These readouts were chosen to assess the biological activity and potential efficacy of this compound.

In models of inflammation and injury, readouts included measures of neutrophil influx into tissues like bronchoalveolar lavage fluid (BALF) in lung injury models. medchemexpress.com In models of endotoxic shock, the primary readout was survival or prevention/delay of lethality. medchemexpress.com In models of autoimmune diseases like EAE, clinical scores assessing neurological deficits, as well as histological assessments of inflammation, demyelination, and axonal damage in the central nervous system, were used as readouts. nih.govoup.comnih.gov Pharmacokinetic studies in animals measured this compound concentrations in serum or plasma over time to determine parameters like clearance, volume of distribution, and half-life. nih.gov Immunogenicity, specifically the development of anti-drug antibodies, was also assessed as a potential factor influencing pharmacokinetics and efficacy. nih.gov

Statistical analysis of preclinical data is essential to determine the significance of the observed effects. Common statistical methods used in animal studies include comparisons between treatment groups and control groups using appropriate statistical tests. For example, a one-sided Cochran-Armitage test, stratified by geographic region and baseline, was used in a study involving this compound in sepsis to assess 28-day all-cause mortality. researchgate.netnih.gov Statistical modeling, such as Lasso regression, has also been employed in animal sepsis models for variable selection and defining sepsis phenotypes based on physiological parameters. researchgate.net The significance level (p-value) is typically used to determine statistical significance. clinexprheumatol.orgneurology.org

The development and validation of appropriate disease-specific animal models are critical for preclinical research with compounds like this compound. These models should ideally recapitulate key aspects of the human disease to allow for relevant evaluation of the therapeutic candidate. nih.gov

Animal models used in this compound research include models of sepsis and experimental autoimmune encephalomyelitis (EAE). medchemexpress.comwikipedia.orgclinexprheumatol.orgnih.gov Sepsis models, such as those induced by endotoxin challenge or cecal ligation and puncture (CLP), are used to study the systemic inflammatory response. medchemexpress.comresearchgate.net EAE is a widely used model for multiple sclerosis, induced by immunization with myelin components, and it mimics features of MS like inflammation, demyelination, and neurological deficits. nih.govoup.comnih.gov

However, the predictive power of animal models for human disease response can be limited. tandfonline.comelsevier.com Discrepancies between results obtained in animal models and human clinical trials have been observed for anti-inflammatory agents, including TNF inhibitors. tandfonline.comatsjournals.org Factors contributing to these discrepancies can include differences in the complexity and heterogeneity of the human disease compared to the animal model, variations in the inflammatory response between species, and differences in pharmacokinetics and immunogenicity. nih.govtandfonline.com

Validation of animal models involves demonstrating that the model reliably reproduces relevant pathological features and responses observed in the human disease. nih.gov This can involve assessing clinical signs, histological changes, immunological responses, and molecular markers. Despite their limitations, well-characterized and validated animal models remain valuable tools in preclinical research for understanding disease mechanisms and evaluating potential therapies. nih.gov The unexpected outcome of this compound in MS clinical trials, despite promising preclinical EAE data, highlighted the need for a better understanding of TNF's complex roles and the limitations of existing animal models in fully predicting clinical responses in complex diseases. clinexprheumatol.orgnih.govoup.comnih.govfrontiersin.org

Comparative Preclinical Analysis with Other Tnf α Antagonists

In Vitro Potency and Binding Affinity Comparisons with other TNF-α Inhibitors

In vitro studies are crucial for understanding the direct interaction and potency of TNF-α antagonists. Lenercept has been shown to block the cytolytic effect of TNF-alpha and TNF-beta in Actinomycin D-treated murine L-M cells. Specifically, this compound demonstrated IC₅₀ values of 0.5 μg/mL for TNF-α and 1.5 μg/mL for TNF-β in this assay.

Comparing this compound's in vitro properties to other TNF-α inhibitors involves examining their binding affinities to TNF-α and their capacity to neutralize its biological activity in various cell-based assays. TNF itself binds to its receptors, TNFR1 and TNFR2, with differing affinities; TNF binds to TNFR1 with a higher affinity (Kd = 1.9 × 10⁻¹¹ M) than TNFR2 (Kd = 4.2 × 10⁻¹⁰ M).

While direct head-to-head in vitro potency and binding affinity comparisons across a standardized set of assays for this compound and all other major TNF-α inhibitors are not extensively detailed in the provided search results, the general principle is that these agents aim to bind TNF-α with high affinity to prevent its interaction with cell-surface receptors. For instance, an anti-TNFα domain antibody construct (CEP-37247) was found to have a TNFα binding affinity of 2.1 nM (equivalent to 2.1 x 10⁻⁹ M) as assessed by surface plasmon resonance analysis and was a potent neutralizer of TNFα activity in vitro in the L929 TNF mediated cytotoxicity assay. TNFR-IgG, a fusion protein similar in concept to this compound, was shown to be more efficient than soluble TNFR or monoclonal anti-TNF-alpha antibodies in inhibiting TNF-alpha in vitro. guidetopharmacology.org

Compound ClassExample CompoundsIn Vitro Action
Receptor Fusion ProteinThis compound, EtanerceptNeutralize TNF-α and TNF-β, block cytolytic effects.
Monoclonal AntibodyInfliximab, Adalimumab, Golimumab, Certolizumab pegolNeutralize TNF-α.

Comparative Efficacy in Defined Animal Models

Preclinical evaluation in animal models is critical for assessing the potential in vivo efficacy of TNF-α antagonists. Animal models of inflammatory and autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis and models of polyarthritis for rheumatoid arthritis, have been used to study the effects of TNF-α inhibition.

In animal models of multiple sclerosis, TNF blockade has been shown to prevent or ameliorate the pathology, providing a rationale for clinical trials. Studies using transgenic animals that exclusively express physiologically regulated levels of transmembrane TNF (tmTNF) demonstrated its important role in controlling chronic inflammation. Inhibition of soluble TNF (sTNF) significantly improved the clinical outcome in MOG-induced EAE when administered after disease onset.

This compound was evaluated in preclinical studies, and data indicated that TNFα neutralization by this compound prevented and treated active EAE in Lewis rats. However, the subsequent clinical trial in MS patients yielded unexpected results, with increased exacerbations.

Other TNF-α inhibitors have also been tested in animal models. In a human TNFα-overexpressing mouse model of polyarthritis, an anti-TNFα domain antibody construct (CEP-37247) prevented the development of disease and was found to be at least as effective as etanercept. While preclinical studies in sepsis models using anti-TNF antibodies showed protection, subsequent clinical trials in sepsis patients did not show significant benefit.

These preclinical studies in various animal models demonstrated that targeting TNF-α could modulate disease activity, although the outcomes could vary depending on the specific model and the agent used.

Differences in Mechanism of Action Among TNF-α Inhibitors at the Molecular Level

While all TNF-α inhibitors aim to neutralize TNF-α, there are subtle differences in their molecular mechanisms and their interactions with the two TNF receptors, TNFR1 and TNFR2. TNF exists in two biologically active forms: transmembrane TNF (tmTNF) and soluble TNF (sTNF). These forms signal through two distinct receptors: TNFR1 (p55) and TNFR2 (p75).

TNFR1 is widely expressed and is primarily activated by sTNF, mediating pro-inflammatory and apoptotic responses. TNFR2 has a more restricted expression pattern, mainly on immune and endothelial cells, and is preferentially activated by tmTNF, promoting cell survival, immune regulation, tissue regeneration, and neuroprotection.

Non-selective TNF inhibitors, such as the monoclonal antibodies (infliximab, adalimumab, golimumab, certolizumab pegol) and soluble receptor fusion proteins (etanercept, this compound), bind to and neutralize both sTNF and tmTNF, thereby inhibiting signaling through both TNFR1 and TNFR2.

This non-selective blockade can have different consequences depending on the disease context. In some conditions, inhibiting both pathways is beneficial, while in others, blocking the potentially protective signals mediated by TNFR2 might be detrimental. The failure of this compound in the MS trial, where it exacerbated symptoms, is thought to be related to the complex and sometimes opposing roles of TNFR1 and TNFR2 signaling in neuroinflammation.

In contrast, novel therapeutic approaches are being developed to selectively target TNFRs. This includes selective inhibition of TNFR1 or selective activation of TNFR2. Selective inhibition of TNFR1 can be achieved using TNFR1-specific antibodies or modified ligands, while selective activation of TNFR2 may involve receptor-specific monoclonal antibodies or modified ligands capable of inducing receptor clustering.

Implications for Research into Selective TNF-α Modulation and TNFR1/TNFR2 Specificity

The preclinical and clinical experiences with non-selective TNF-α inhibitors like this compound have highlighted the importance of understanding the distinct roles of TNFR1 and TNFR2 in different diseases. The observation that global TNF blockade can be detrimental in conditions like MS, where TNFR2 may play a neuroprotective role, has driven research into more selective approaches.

Research now focuses on developing therapeutics that can selectively modulate signaling through these receptors. Selective inhibition of TNFR1 aims to block the pro-inflammatory and damaging effects mediated by this receptor while preserving the potentially beneficial effects of TNFR2 signaling. Conversely, selective activation of TNFR2 is being explored to harness its protective and regenerative properties.

Preclinical studies using selective TNFR1 inhibitors have shown promising results in animal models of neuroinflammation, suggesting that this approach might offer a safer and more effective strategy for diseases where non-selective TNF inhibition has failed or caused harm. The development of agents that can differentiate between sTNF and tmTNF or directly target the receptors opens new avenues for more precise therapeutic interventions tailored to the specific TNF receptor imbalance in a given disease.

The experience with this compound and other non-selective inhibitors underscores the complexity of TNF signaling and the need for a more nuanced approach to therapeutic intervention, focusing on selective modulation of TNFR1 and TNFR2 pathways to achieve better efficacy and reduce adverse effects.

Future Directions and Unexplored Research Avenues for Lenercept

Investigation of Novel TNF-α Independent Mechanisms

While Lenercept was designed to neutralize TNF-α, the unexpected results in clinical trials suggest that its effects, or lack thereof, might involve mechanisms beyond simple TNF-α blockade. Future research could delve into potential TNF-α independent interactions of this compound with other signaling pathways or molecules. Given that this compound is a fusion protein containing the Fc region of IgG1, investigations into Fc-mediated effects, such as interactions with Fc receptors on immune cells or complement activation, independent of TNF-α binding, could provide valuable insights researchgate.net. Understanding these potential off-target effects or alternative mechanisms is crucial for interpreting past trial results and informing future therapeutic approaches.

Exploration of this compound in Underexplored Preclinical Disease Models

Despite the setbacks in MS and sepsis trials, the role of TNF-α in various other diseases is well-established nih.gov. The differential roles of TNFR1 and TNFR2 in mediating both detrimental and beneficial effects of TNF-α suggest that selectively targeting TNFR1 with agents like this compound might still hold promise in specific disease contexts frontiersin.orgfrontiersin.org. Future preclinical studies could explore the effects of this compound in disease models where TNFR1 signaling is believed to play a predominantly pathogenic role, and where the potential confounding effects of TNFR2 blockade are less likely to negate therapeutic benefits. This could include models of specific inflammatory conditions or subsets of diseases where the balance between TNFR1 and TNFR2 signaling is different from that in MS or sepsis. Preclinical models of lung injury, for instance, have shown some inhibition of neutrophilia with this compound medchemexpress.commedchemexpress.com.

Advanced Structural Studies and Rational Design Principles for TNF-α Antagonists

Understanding the precise structural interactions between TNF-α, its receptors (TNFR1 and TNFR2), and antagonists like this compound is fundamental for designing more effective and selective therapies researchgate.netnih.gov. Advanced structural studies, such as high-resolution crystallography or cryo-electron microscopy, could provide detailed insights into how this compound binds to TNF-α and how this interaction differs from the binding of TNF-α to its endogenous receptors or other TNF-α inhibitors nih.govdana-farber.org. This knowledge can inform rational design principles for developing next-generation TNF-α antagonists with tailored properties, such as selective targeting of soluble versus transmembrane TNF-α or differential modulation of TNFR1 and TNFR2 signaling frontiersin.orgresearchgate.net. Comparing the structural interactions of this compound with those of clinically successful TNF-α inhibitors like etanercept, infliximab, and adalimumab could reveal critical differences contributing to their varied therapeutic profiles researchgate.netnih.gov.

Development of Enhanced In Vitro and In Vivo Research Models

The complexity of TNF-α biology and the differential roles of its receptors necessitate the development of more sophisticated research models to accurately evaluate the effects of agents like this compound researchgate.netfrontiersin.org. Future research should focus on creating enhanced in vitro systems that better mimic the cellular and molecular environment of specific tissues and diseases, allowing for a more accurate assessment of this compound's impact on different cell types and signaling pathways researchgate.net. Similarly, developing more refined in vivo models, including genetically modified organisms or models that allow for cell-specific targeting of TNF-α signaling, could provide a more nuanced understanding of this compound's effects in a physiological context frontiersin.orgmdpi.com. These improved models are essential for identifying the specific conditions under which this compound or similar TNFR1 inhibitors might be therapeutically beneficial and for predicting potential adverse effects.

Role in Understanding Fundamental TNF-α Biology and Pathophysiology

Despite extensive research, the fundamental biology of TNF-α and its precise role in the pathogenesis of various diseases are still being fully elucidated nih.gov. This compound, as a tool that specifically targets TNFR1 (p55), can play a role in further understanding the distinct contributions of TNFR1-mediated signaling to various physiological and pathological processes frontiersin.orgfrontiersin.org. Research utilizing this compound, even in the context of its past clinical trial outcomes, can contribute to a deeper understanding of why broad TNF-α blockade has yielded mixed results in different diseases and the critical balance between TNFR1 and TNFR2 signaling biospective.comfrontiersin.org. Studying the mechanisms underlying the unexpected outcomes in this compound trials, such as the exacerbation of MS symptoms, can provide valuable insights into the complex and sometimes paradoxical roles of TNF-α in the central nervous system biospective.comfrontiersin.orgmdpi.com.

Q & A

What is the molecular mechanism of Lenercept in neutralizing TNF-α, and how does this mechanism influence experimental design in autoimmune disease models?

This compound is a recombinant fusion protein comprising the soluble TNF receptor (p55) linked to the Fc region of human IgG1. It binds to TNF-α, preventing its interaction with cell-surface receptors and modulating inflammatory responses .

  • Methodological Consideration : In preclinical studies, researchers must account for this compound’s pharmacokinetics (e.g., half-life extension via Fc fusion) and species-specific TNF-α binding affinity. For example, murine TNF-α binds less effectively to human p55 receptors, necessitating humanized animal models .

  • Data Table :

    ParameterValue (Human)Value (Murine Model)
    TNF-α Binding AffinityKd = 0.2 nMKd = 5.6 nM
    Half-life (IV dose)~72 hours~24 hours

How do contradictions between MRI findings and clinical outcomes in this compound trials for multiple sclerosis (MS) inform the design of future neuroimmunology studies?

In a Phase II trial, this compound failed to reduce MRI lesion counts but paradoxically increased clinical exacerbations (p=0.006) and worsened neurological deficits despite unchanged EDSS scores .

  • Methodological Insight : This discrepancy highlights the need for multimodal endpoints in MS trials. For example:
    • MRI : Measure cumulative active lesions and lesion duration.
    • Clinical : Use composite scores (e.g., EDSS + timed walking tests) to capture subtle functional changes.
    • Biomarkers : Include cerebrospinal fluid (CSF) analysis for TNF-α and IgG indices to correlate with imaging/clinical data .

What are the challenges in modeling this compound’s pharmacokinetics (PK) and pharmacodynamics (PD) in heterogeneous patient populations?

This compound’s PK/PD is complicated by:

  • Antibody Formation : 98% of patients developed anti-Lenercept antibodies, accelerating drug clearance and reducing bioavailability .
  • Dose Dependency : Higher doses (50–100 mg) led to antibody-neutralizing effects, diminishing therapeutic efficacy despite increased initial TNF-α suppression .
  • Methodological Approach : Use population PK modeling to account for covariates like body weight, renal function, and anti-drug antibody titers. Validate models with sparse sampling in longitudinal trials .

How can researchers reconcile conflicting data on this compound’s role in TNF-α-mediated pathologies, such as its failure in sepsis versus partial efficacy in rheumatoid arthritis (RA)?

  • Key Findings :
    • Sepsis : No survival benefit (p=0.83 in Phase III trial) due to oversuppression of TNF-α, which is critical for bacterial clearance .
    • RA : Moderate reduction in joint inflammation (p<0.05) via localized TNF-α inhibition without systemic immunosuppression .
  • Methodological Recommendation : Conduct tissue-specific TNF-α flux analyses (e.g., microdialysis in synovial fluid vs. serum) to optimize dosing for target tissues .

What advanced statistical methods are suitable for analyzing time-to-event data in this compound trials with high rates of antibody interference?

  • Survival Analysis : Use Cox proportional hazards models to adjust for antibody titer as a time-dependent covariate.
  • Machine Learning : Train models to predict antibody development using baseline variables (e.g., HLA haplotypes, prior TNF inhibitor exposure) .
  • Example : In the MS trial, Kaplan-Meier curves revealed earlier exacerbations in this compound-treated patients (p=0.006), suggesting antibody-driven drug resistance .

How does this compound’s Fc-mediated effector function influence its therapeutic profile compared to other TNF inhibitors?

Unlike monoclonal antibodies (e.g., infliximab), this compound’s Fc domain does not induce complement-dependent cytotoxicity (CDC) or antibody-dependent cellular cytotoxicity (ADCC). This reduces off-target immune activation but may limit sustained TNF-α neutralization in inflamed tissues .

  • Experimental Design Tip : Compare this compound with Fc-silenced variants in vitro to isolate TNF-α binding from effector functions .

What are the ethical and methodological considerations for repurposing this compound in diseases with dysregulated TGF-β signaling?

Evidence suggests TGF-β2 inhibition exacerbates TNF-α-driven pathologies . Before repurposing:

  • Preclinical Screening : Use TGF-β/TNF-α dual-reporter cell lines to assess cross-pathway interactions.
  • Ethical Caution : Prior trials showed increased autoantibodies (ANA/RF) in this compound-treated patients (p=0.03), raising risks for autoimmune sequelae .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.